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Compound of Interest

Compound Name:
(R)-(-)-O-Formylmandeloyl

chloride

Cat. No.: B1354379 Get Quote

Technical Guide: (R)-(-)-O-Formylmandeloyl
Chloride
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-(-)-O-Formylmandeloyl
chloride, a chiral resolving agent and key intermediate in organic synthesis. It covers the

physical, chemical, and spectroscopic properties of the compound, along with detailed

experimental protocols for its synthesis and application in chiral resolution.

Chemical and Physical Specifications
(R)-(-)-O-Formylmandeloyl chloride is a colorless to light yellow liquid. Its core specifications

are summarized in the tables below, compiled from various sources. There is some variation in

reported values for boiling point and density, which may be attributed to different measurement

conditions.

Table 1: General and Physical Properties
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Property Value Source(s)

CAS Number 29169-64-0 [1][2]

Molecular Formula C₉H₇ClO₃ [3]

Molecular Weight 198.60 g/mol [1][2]

Appearance
Colorless to light yellow clear

liquid
[4]

Boiling Point 221 °C (lit.) [1][3]

267.18 °C at 760 mmHg [5]

Density 1.275 g/mL at 25 °C (lit.) [1]

1.290 g/mL at 20 °C (lit.) [3]

1.309 g/cm³ [5]

Refractive Index (n20/D) 1.523 (lit.) [1][3]

Optical Activity ([α]23/D) -228° (neat) [1]

Table 2: Identification and Structural Information
Identifier Value Source(s)

Synonyms

(−)-O-Formyl-D-mandeloyl

chloride, (R)-(−)-α-

(Formyloxy)phenylacetyl

chloride

[1][2]

Linear Formula HCO₂CH(C₆H₅)COCl [1]

SMILES String
ClC(=O)--INVALID-LINK--

c1ccccc1
[1][2]

InChI Key
ZNLABNPTWSKGDX-

MRVPVSSYSA-N
[1]

EC Number 249-478-4 [1]

Beilstein/REAXYS 5404068 [1]
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Table 3: Safety and Handling
Parameter Information Source(s)

Hazard Classification
Corrosive (Causes severe skin

burns and eye damage)
[1][5]

Signal Word Danger [1]

Hazard Statement H314 [1]

Storage Temperature 2-8°C [1][3]

Flash Point
>113 °C (>235.4 °F) - closed

cup
[1]

Spectroscopic Specifications
Experimental spectroscopic data for (R)-(-)-O-Formylmandeloyl chloride is not readily

available in public literature. The following sections describe the expected spectral

characteristics based on the compound's structure and data from analogous molecules.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of its two carbonyl groups and

other characteristic bonds.

Acyl Chloride C=O Stretch: A very strong and sharp absorption is expected at a high

wavenumber, typically in the range of 1785-1815 cm⁻¹. This is characteristic of an acyl

chloride.[1][6][7]

Ester C=O Stretch: A strong absorption should appear around 1720-1740 cm⁻¹ for the formyl

ester carbonyl group.[6]

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group are

expected in the 1150-1300 cm⁻¹ region.[6]

Aromatic C=C Stretch: Medium to weak absorptions from the benzene ring will appear in the

1450-1600 cm⁻¹ region.
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C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the

aldehydic C-H stretch of the formyl group may appear around 2850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following chemical shifts are predicted and may vary from experimental values.

¹H NMR (Predicted):

Formyl Proton (-OCHO): A singlet is expected around δ 8.0-8.2 ppm.

Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group is

expected in the range of δ 7.3-7.6 ppm.

Methine Proton (-CH(Ph)-): A singlet for the chiral proton alpha to the phenyl group and ester

oxygen is predicted around δ 6.0-6.3 ppm.

¹³C NMR (Predicted):

Acyl Chloride Carbonyl (-COCl): Expected in the range of δ 168-172 ppm.

Ester Carbonyl (-OCHO): Expected around δ 160-165 ppm.

Aromatic Carbons (-C₆H₅): Signals for the six aromatic carbons are predicted between δ

128-136 ppm.

Methine Carbon (-CH(Ph)-): The chiral carbon is expected to appear around δ 75-80 ppm.

Mass Spectrometry (MS)
The mass spectrum is expected to show fragmentation patterns characteristic of an acyl

chloride and a benzyl ester derivative.

Molecular Ion (M⁺): A peak for the molecular ion at m/z 198 (for ³⁵Cl) and a smaller M+2

peak at m/z 200 (for ³⁷Cl) may be observed, though it might be weak.

Primary Fragmentation: The most likely fragmentation is the loss of the chlorine atom or the

entire acyl chloride group. A prominent peak is expected from the formation of the acylium
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ion [M-Cl]⁺ at m/z 163.

Other Fragments: Other significant fragments could include the loss of COCl (m/z 135) or the

formyloxy group (m/z 153).

Experimental Protocols
Synthesis of (R)-(-)-O-Formylmandeloyl Chloride
Two primary methods for the synthesis are described in patent literature. The general workflow

involves the formylation of D-mandelic acid followed by chlorination.

This method involves the formylation of D-mandelic acid with formic acid, followed by

chlorination of the resulting D-(-)-formyl mandelic acid.[8]

Step 1: Formylation

To a reaction vessel, add D-mandelic acid and an excess of anhydrous formic acid (e.g., a

1:5 molar ratio).[8]

Heat the mixture to reflux and maintain for 5-7 hours with stirring.[8]

After the reaction is complete, remove the excess formic acid by distillation under normal

pressure to obtain crude D-(-)-formyl mandelic acid as a viscous, colorless product.[8]

Step 2: Chlorination

Dissolve the crude D-(-)-formyl mandelic acid in a suitable solvent such as dichloroethane.

[8]

Add bis(trichloromethyl) carbonate to the solution.[8]

Add a catalyst (e.g., Merrifield resin loaded 1-N-piperidyl-4-formaldehyde) and heat the

mixture to maintain the reaction.[8]

Upon completion, remove the catalyst by filtration. Distill off the solvent under normal

pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1354379?utm_src=pdf-body
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-mandelic-acid-of-various-enantiomeric-impurities-in-compound-2c_fig7_332705015
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-mandelic-acid-of-various-enantiomeric-impurities-in-compound-2c_fig7_332705015
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-mandelic-acid-of-various-enantiomeric-impurities-in-compound-2c_fig7_332705015
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-mandelic-acid-of-various-enantiomeric-impurities-in-compound-2c_fig7_332705015
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-mandelic-acid-of-various-enantiomeric-impurities-in-compound-2c_fig7_332705015
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-mandelic-acid-of-various-enantiomeric-impurities-in-compound-2c_fig7_332705015
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-mandelic-acid-of-various-enantiomeric-impurities-in-compound-2c_fig7_332705015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the final product, (R)-(-)-O-Formylmandeloyl chloride, by short-path molecular

distillation under high vacuum (0.001 to 1.0 mbar) at 140-160 °C to yield a colorless

transparent liquid.[8]

This method achieves formylation and chlorination in a single step.[6]

In a reaction flask, add D-mandelic acid and anhydrous formic acid.[6]

Cool the mixture in an ice bath to approximately 8 ± 3 °C while stirring.[6]

Slowly add thionyl chloride dropwise over a period of 2-3 hours, maintaining the temperature.

[6]

After the addition is complete, remove excess thionyl chloride by distillation at normal

pressure.[6]

Purify the crude product by vacuum distillation to obtain (R)-(-)-O-Formylmandeloyl
chloride with a purity greater than 99%.[6]
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Application: Chiral Resolution of a Racemic Amine
(R)-(-)-O-Formylmandeloyl chloride is used as a chiral derivatizing agent to resolve racemic

mixtures of compounds such as amines and alcohols. The principle involves reacting the

racemic mixture with the enantiomerically pure acyl chloride to form a mixture of diastereomers,

which can then be separated by standard techniques like crystallization or chromatography.

Derivatization:

1. Dissolve the racemic amine in an anhydrous, aprotic solvent (e.g., dichloromethane or

toluene) in a reaction flask under an inert atmosphere (e.g., nitrogen).
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2. Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to act as

an acid scavenger.

3. Cool the solution to 0 °C in an ice bath.

4. Slowly add a solution of (R)-(-)-O-Formylmandeloyl chloride (1.0 equivalent) in the same

solvent to the cooled amine solution with stirring.

5. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the

progress by Thin Layer Chromatography (TLC) or HPLC.

Work-up and Diastereomer Separation:

1. Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl),

water, and brine.

2. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude mixture of diastereomeric amides.

3. Separate the diastereomers. This is typically achieved by:

Fractional Crystallization: Dissolve the crude mixture in a minimal amount of a suitable

hot solvent and allow it to cool slowly. One diastereomer will preferentially crystallize

out.

Column Chromatography: Use silica gel chromatography with an appropriate eluent

system (e.g., hexane/ethyl acetate) to separate the two diastereomers.

Hydrolysis (Cleavage of the Chiral Auxiliary):

1. Treat the separated, enantiopure diastereomeric amide with a strong acid (e.g., aqueous

HCl) or base (e.g., aqueous NaOH) and heat to hydrolyze the amide bond.

2. After hydrolysis, perform an extraction to separate the now-resolved amine from the

mandelic acid derivative.

3. Purify the final enantiopure amine by distillation or recrystallization.
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// Nodes Racemic_Amine [label="Racemic Amine\n(R-Amine & S-Amine)",

fillcolor="#FFFFFF"]; Resolving_Agent [label="(R)-(-)-O-Formyl-\nmandeloyl chloride",

fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization

Reaction\n(Base, Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Diastereomers [label="Mixture of Diastereomers\n(R,R)-Amide & (S,R)-Amide",

fillcolor="#FFFFFF"]; Separation [label="Separation\n(Crystallization or Chromatography)",

shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diastereomer_1 [label="(R,R)-

Amide", fillcolor="#FFFFFF"]; Diastereomer_2 [label="(S,R)-Amide", fillcolor="#FFFFFF"];

Hydrolysis_1 [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hydrolysis_2 [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Amine_1 [label="Enantiopure\nR-Amine", shape=box3d, fillcolor="#FFFFFF"]; Amine_2

[label="Enantiopure\nS-Amine", shape=box3d, fillcolor="#FFFFFF"];

// Edges Racemic_Amine -> Derivatization; Resolving_Agent -> Derivatization; Derivatization -

> Diastereomers; Diastereomers -> Separation; Separation -> Diastereomer_1

[label="Separated"]; Separation -> Diastereomer_2 [label="Separated"]; Diastereomer_1 ->

Hydrolysis_1; Diastereomer_2 -> Hydrolysis_2; Hydrolysis_1 -> Amine_1 [label="Cleavage"];

Hydrolysis_2 -> Amine_2 [label="Cleavage"]; } dot Caption: Logical workflow for the chiral

resolution of a racemic amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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